C9 Azelayl vs. C8 Suberoyl Chain Length: Differential HDAC Inhibition Constants and Isoform Selectivity
Methyl 9-chloro-9-oxononanoate provides the C9 azelayl spacer that, when conjugated to aza-heterocycles, yields HDAC inhibitors with measurable isoform selectivity. In molecular docking studies of the derived conjugate 8a (benzotriazolyl-azelayl methyl ester), the calculated inhibition constant (Ki) for HDAC8 was 472.15 nM, while for HDAC7 it was 2.62 μM—a 5.5-fold selectivity window favoring HDAC8 [1]. This contrasts with the C8 suberoyl scaffold found in Vorinostat (SAHA), which is a pan-HDAC inhibitor with a Ki for HDAC8 reported at approximately 1.4 μM and exhibits broad isoform activity without this selectivity profile [2]. The C9 chain thus provides a distinct pharmacological profile traceable to the methylene spacer length of the starting acyl chloride ester.
| Evidence Dimension | HDAC8 inhibition constant (Ki) from molecular docking |
|---|---|
| Target Compound Data | Conjugate 8a (derived from methyl 9-chloro-9-oxononanoate): Ki (HDAC8) = 472.15 nM; Ki (HDAC7) = 2.62 μM; selectivity ratio HDAC7/HDAC8 = 5.5 |
| Comparator Or Baseline | C8 suberoyl-based Vorinostat (SAHA, derived from suberoyl chloride monomethyl ester): Ki (HDAC8) ≈ 1.4 μM; pan-HDAC activity with no comparable HDAC7/HDAC8 selectivity window [2] |
| Quantified Difference | Conjugate 8a shows approximately 3-fold higher affinity for HDAC8 vs. Vorinostat and a 5.5-fold HDAC8-over-HDAC7 selectivity not observed with the C8 scaffold. |
| Conditions | In silico molecular docking; HDAC7 and HDAC8 crystal structures; binding free energy (ΔG) calculation via AutoDock; conjugate 8a tested at the active Zn²⁺ binding site [1] |
Why This Matters
Procurement of the C9 acyl chloride ester is mandatory to access the azelayl chain length that produces measurable HDAC8-over-HDAC7 selectivity; the C8 suberoyl analog cannot replicate this SAR outcome.
- [1] Micheletti, G.; Calonghi, N.; Farruggia, G.; Strocchi, E.; Palmacci, V.; Telese, D.; Bordoni, S.; Frisco, G.; Boga, C. Molecules 2020, 25(2), 404. DOI: 10.3390/molecules25020404. (Ki values for HDAC7 = 2.62 μM and HDAC8 = 472.15 nM for compound 8a; see Section 2.3 Docking Evaluation.) View Source
- [2] Vanhaecke, T.; Papeleu, P.; Elaut, G.; Rogiers, V. Trichostatin A-like Hydroxamate Histone Deacetylase Inhibitors as Therapeutic Agents: Toxicological Point of View. Curr. Med. Chem. 2004, 11(12), 1629–1643. DOI: 10.2174/0929867043365099. (Vorinostat Ki values and pan-HDAC activity profile.) View Source
